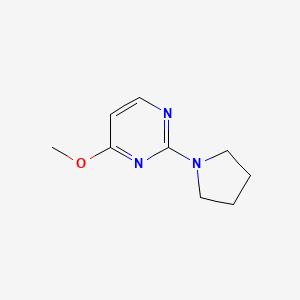
4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines, including “4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine”, can be achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine” is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine” include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the “4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties .
Antagonist of Vanilloid Receptor 1
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, such as “4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine”, act as antagonists of the vanilloid receptor 1 . This receptor plays a key role in pain perception, and its antagonists can potentially be used in pain management.
Modulator of Insulin-like Growth Factor 1 Receptor
“4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine” and its derivatives can modulate the insulin-like growth factor 1 receptor . This receptor plays a crucial role in growth and development, and its modulators can potentially be used in the treatment of growth disorders and certain types of cancer.
Enzyme Inhibition
Compounds like “4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine” have been found to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . This makes them potential candidates for the development of various therapeutic agents.
Antioxidative Properties
“4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine” and its derivatives have antioxidative properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial Properties
“4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine” and its derivatives have been described to have antibacterial properties . They could potentially be used in the development of new antibiotics to combat bacterial infections.
Effects on Cell Cycle
“4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine” and its derivatives have been characterized for their effects on the cell cycle . Understanding how these compounds affect the cell cycle could provide insights into their potential use in cancer therapy.
Anticancer Activity
Pyrrolopyrimidine compounds, which include “4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine”, have been found to exhibit strong anticancer activity . They serve as an efficient tool for DNA interaction, which could potentially be exploited for the development of new anticancer drugs .
Future Directions
The future directions in the research of “4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by understanding how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
4-methoxy-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-8-4-5-10-9(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOBMBGSKHOCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2483965.png)




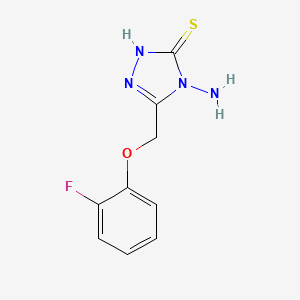
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B2483978.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B2483979.png)
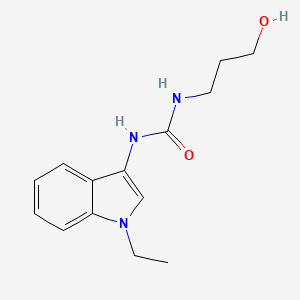
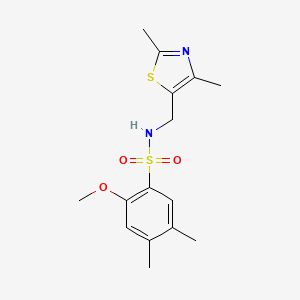
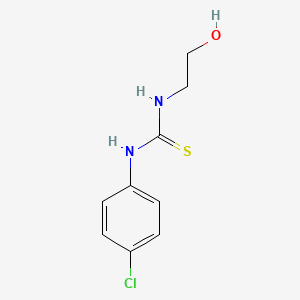

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2483986.png)